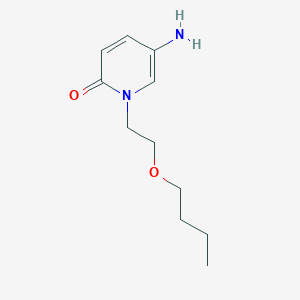

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group and a butoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with butoxyethylamine under basic conditions to form the intermediate, which is then subjected to further reactions to introduce the amino group at the 5-position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines with reduced functional groups.

Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

2-Amino-5-butoxyethylpyridine: Similar structure but with different substitution pattern.

5-Amino-2-butoxyethylpyridine: Similar structure but with different substitution pattern.

1-(2-Butoxyethyl)pyridin-2(1h)-one: Lacks the amino group.

Uniqueness

5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Amino-1-(2-butoxyethyl)pyridin-2(1H)-one is an organic compound characterized by a pyridine ring with an amino group and a butoxyethyl side chain. This unique structure positions it within a class of heterocyclic compounds that exhibit diverse biological activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N2O. The presence of the amino group at the 5-position and the butoxyethyl group at the 1-position contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₂O |

| Molecular Weight | 219.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways. The following sections detail its pharmacological activities based on available studies.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against a range of bacterial strains, although specific data on its efficacy compared to standard antibiotics remains limited.

Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Interaction Studies

Interaction studies focusing on enzyme binding affinity reveal that this compound may modulate enzyme activity, which is crucial for understanding its mechanism of action. Such interactions can lead to significant changes in metabolic pathways, impacting cellular functions.

Study 1: Anticancer Activity

A study conducted on various derivatives of pyridinones, including this compound, demonstrated significant anticancer activity against prostate cancer cell lines (PC3). The compound was tested alongside standard chemotherapeutics like cisplatin, revealing comparable efficacy in inhibiting cell growth.

Study 2: Enzyme Modulation

Another research effort assessed the ability of this compound to act as an enzyme modulator. The findings indicated that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting a role in drug metabolism and potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Amino-1-(2-ethylthio)ethyl)pyridin-2(1H)-one | Similar pyridine structure | Different substituent leading to varied reactivity |

| 5-Amino-1-(2-(tert-butylthio)ethyl)quinolin-2(1H)-one | Quinoline core instead of pyridine | Potentially different biological activity due to quinoline structure |

The distinct substitution pattern of this compound enhances its pharmacological profile compared to structurally similar compounds.

Properties

Molecular Formula |

C11H18N2O2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-amino-1-(2-butoxyethyl)pyridin-2-one |

InChI |

InChI=1S/C11H18N2O2/c1-2-3-7-15-8-6-13-9-10(12)4-5-11(13)14/h4-5,9H,2-3,6-8,12H2,1H3 |

InChI Key |

XXWXIQSSSCHCHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCN1C=C(C=CC1=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.